(2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid
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Overview
Description
(2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to a phenyl ring, along with a boronic acid functional group. It is commonly used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a widely applied method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as palladium acetate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium acetate), and aryl or vinyl halides.
Protodeboronation: Protic acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds or other carbon-carbon bonded products.
Protodeboronation: Formation of the corresponding aryl or vinyl compound without the boronic acid group.
Scientific Research Applications
(2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid in the Suzuki-Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final carbon-carbon bonded product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid can be compared with other similar boronic acids, such as:
2,6-Dimethoxyphenylboronic acid: Lacks the fluorine atoms, which can affect its reactivity and selectivity in chemical reactions.
3,5-Dimethoxyphenylboronic acid: Similar structure but without the fluorine atoms, leading to different electronic properties and reactivity.
2,6-Difluoro-3-(3’,5’-dimethoxybenzyloxy)phenylboronic acid: Contains an additional benzyloxy group, which can influence its solubility and reactivity.
The presence of fluorine atoms in this compound imparts unique electronic properties, making it a valuable reagent in various chemical transformations.
Properties
Molecular Formula |
C8H9BF2O4 |
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Molecular Weight |
217.96 g/mol |
IUPAC Name |
(2,6-difluoro-3,5-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H9BF2O4/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3,12-13H,1-2H3 |
InChI Key |
PYBAWHQRCQFHEG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC(=C1F)OC)OC)F)(O)O |
Origin of Product |
United States |
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